3-Chloro-D-tyrosine

Description

Evolution of Research Interest in Halogenated Amino Acids

Research interest in halogenated amino acids has grown considerably as scientists seek novel ways to modulate the structure and function of peptides and proteins. researchgate.netencyclopedia.pub The introduction of halogen atoms onto the side chains of amino acids is a powerful method for fine-tuning the physicochemical and structural properties of polypeptides. researchgate.netnih.govnih.gov This modification can influence hydrophobicity, thermal and proteolytic stability, and enzymatic activity, allowing for the rational design of molecules with enhanced or specific biological roles. researchgate.netnih.gov

The development of synthetic and enzymatic methods to create these modified amino acids has been a key area of focus. princeton.edumdpi.com Nature itself provides examples of halogenated amino acids in various organisms, often as part of post-translational modifications, hinting at their diverse physiological roles. mdpi.com Researchers have harnessed this concept, developing enzymatic and synthetic strategies to incorporate halogenated residues, like chlorinated tyrosines, into specific sites within proteins to enhance stability or binding affinity. researchgate.netprinceton.edu For instance, incorporating 3-chloro-L-tyrosine has been shown to significantly stabilize proteins by filling internal molecular spaces. researchgate.net This evolution from discovery in nature to rational design in the laboratory underscores the expanding utility of halogenated amino acids in chemical biology and drug discovery. researchgate.netencyclopedia.pub

Significance of 3-Chloro-D-tyrosine as a Chiral Amino Acid Derivative

The chirality, or "handedness," of amino acids is fundamental to their biological function. While L-amino acids are the standard proteinogenic building blocks, their D-enantiomers play crucial roles in various biological processes and serve as valuable components in drug design. This compound is significant precisely because it is a chiral amino acid derivative, offering a unique stereochemical configuration for synthetic applications. researchgate.net

The importance of its specific D-configuration is highlighted by the discovery of the natural product (-)-xylariamide A from the microfungus Xylaria sp. nih.gov Through total synthesis, researchers confirmed that the natural, biologically active form of this molecule contains this compound. nih.gov When the enantiomer, (+)-xylariamide A, was synthesized using 3-Chloro-L-tyrosine, it proved to be non-toxic in a brine shrimp lethality assay, demonstrating that the specific D-stereochemistry of the chlorinated tyrosine residue was essential for the natural product's toxicity. nih.gov

This finding underscores the value of this compound as a specific chiral building block. In asymmetric synthesis, chiral pool starting materials like tyrosine and its derivatives are highly prized for constructing complex, stereochemically defined molecules such as alkaloids and peptide-based therapeutics. researchgate.net The availability of the D-isomer allows chemists to explore a wider range of chemical space and to design molecules with precise three-dimensional structures to achieve desired biological activities. researchgate.netchemimpex.com

Current Paradigms in this compound Research

Current research on this compound is primarily focused on its application as a specialized building block in synthetic chemistry and as a biomarker for specific physiological and pathological processes. chemimpex.comcaymanchem.com

In the realm of pharmaceutical development and peptide synthesis, this compound is a valuable precursor for creating novel, biologically active molecules. chemimpex.comchemimpex.com Its incorporation into peptide sequences, often via Solid-Phase Peptide Synthesis (SPPS), allows for the creation of peptidomimetics and other compounds with improved efficacy, specificity, and stability. chemimpex.comchemimpex.com The chlorine atom on the aromatic ring can alter the electronic properties and conformation of the peptide, potentially enhancing its interaction with biological targets like receptors or enzymes. researchgate.netchemimpex.com Research in this area explores the development of new therapeutics, including those for neurological disorders. chemimpex.com

A distinct but equally significant paradigm is the use of chlorinated tyrosines (both L- and D-isomers) as biomarkers. The L-isomer, 3-chloro-L-tyrosine, is a well-established marker for oxidative stress and inflammation, as it is formed when the enzyme myeloperoxidase (MPO), released by neutrophils, produces hypochlorous acid that reacts with tyrosine residues in proteins. caymanchem.comnih.gov Elevated levels of 3-chlorotyrosine have been detected in conditions such as atherosclerosis, colorectal cancer, and respiratory diseases. caymanchem.com It has also been validated as a biomarker for exposure to chlorine gas, a significant tool in toxicology and forensic science. caymanchem.comacs.orgresearchgate.netresearchgate.netnih.gov While most biomarker research has focused on the L-isomer due to its origin from proteins, the fundamental chemical reactions apply to free tyrosine as well, making the detection of chlorinated tyrosines a key indicator of specific oxidative pathways.

Data Tables

Table 1: Physicochemical Properties of Chlorinated Tyrosine

This table outlines key properties of 3-Chloro-L-tyrosine, the more extensively characterized enantiomer. The fundamental properties of the D-isomer are expected to be identical, except for the sign of optical rotation.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid | nih.gov |

| Molecular Formula | C₉H₁₀ClNO₃ | caymanchem.comsigmaaldrich.com |

| Molecular Weight | 215.63 g/mol | sigmaaldrich.com |

| CAS Number | 7423-93-0 | caymanchem.comsigmaaldrich.com |

| Appearance | White to off-white powder | chemicalbook.com |

| Melting Point | 249 °C | sigmaaldrich.comchemicalbook.com |

| ChEBI Definition | A chloroamino acid with a tyrosine core having a chloro-substituent ortho to the phenolic hydroxy group. | nih.govchemicalbook.comebi.ac.uk |

Table 2: Key Research Applications of this compound

This interactive table summarizes the primary areas of investigation and application for this compound.

| Research Area | Application & Significance | Source(s) |

| Peptide Synthesis | Serves as a key building block in Solid-Phase Peptide Synthesis (SPPS) for creating peptides with modified structural and electronic properties. | chemimpex.comchemimpex.com |

| Drug Development | Used in the synthesis of novel pharmaceuticals, particularly for investigating treatments for neurological disorders and developing peptide-based therapeutics. | chemimpex.comchemimpex.comchemimpex.com |

| Natural Product Synthesis | Essential chiral building block for the total synthesis of natural products where the D-configuration is crucial for biological activity, such as in (-)-xylariamide A. | nih.gov |

| Biochemical Research | Employed to study protein interactions and modulate enzyme activity by introducing a unique functional group that can mimic natural amino acids. | chemimpex.com |

Propriétés

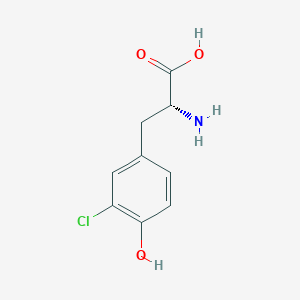

IUPAC Name |

(2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBBAGYTKWBCD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis and Derivatization Strategies for 3-chloro-d-tyrosine

Advanced Synthetic Methodologies for 3-Chloro-D-tyrosine

The synthesis of enantiomerically pure this compound presents a significant chemical challenge. Methodologies are broadly categorized into direct enantioselective chlorination and the resolution of racemic precursors.

Enantioselective Approaches to D-Tyrosine Chlorination

Direct, stereoselective chlorination of D-tyrosine is a sought-after but complex process. The primary difficulty lies in achieving site-selectivity (mono-chlorination at the C3 position of the phenyl ring) while preventing racemization of the chiral center.

Recent advancements have explored biocatalytic and organocatalytic methods to overcome these challenges. For instance, the directed evolution of halogenase enzymes shows promise for the regio- and diastereoselective chlorination of C(sp³)-H bonds using simple chloride salts as the chlorine source. researchgate.net Furthermore, peptide-based catalysts, such as those containing methionine, have been developed for the site-selective late-stage chlorination of tyrosine residues within peptides, a strategy that could potentially be adapted for free amino acids. thieme-connect.com These methods aim to provide a more controlled and environmentally benign alternative to traditional chemical chlorinating agents.

Precursor-Based Synthesis and Chiral Resolution Techniques

A more traditional and widely practiced approach involves the non-selective synthesis of racemic 3-chlorotyrosine followed by the separation of the D- and L-enantiomers. This separation is known as chiral resolution. wikipedia.org

The most common method of chiral resolution involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent. libretexts.org For a racemic acid like 3-chlorotyrosine, a chiral base (e.g., (R)-1-phenylethylamine) is used. pressbooks.pub This reaction creates a pair of diastereomeric salts. libretexts.org Because diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. wikipedia.orglibretexts.org Once the desired diastereomeric salt (e.g., the salt of this compound with the chiral base) is isolated, the resolving agent is removed, yielding the enantiomerically pure this compound. wikipedia.org While effective, this method requires careful selection of the resolving agent and crystallization conditions to achieve high purity and yield. numberanalytics.comonyxipca.com

Table 1: Comparison of Synthetic Strategies for this compound

| Methodology | Description | Key Advantages | Key Challenges |

|---|---|---|---|

| Enantioselective Chlorination | Direct chlorination of D-tyrosine using a chiral catalyst or enzyme to produce the desired D-enantiomer selectively. | Potentially higher atom economy; fewer synthetic steps. | Catalyst development is complex; preventing side reactions (e.g., dichlorination) and racemization can be difficult. thieme-connect.com |

| Chiral Resolution | Synthesis of a racemic mixture of 3-chlorotyrosine, followed by separation of the D- and L-enantiomers using a chiral resolving agent to form separable diastereomeric salts. | Well-established and robust methodology; applicable when direct asymmetric synthesis is challenging. onyxipca.com | At least 50% of the material (the unwanted enantiomer) is discarded; can be labor-intensive and requires screening of resolving agents and conditions. wikipedia.org |

Derivatization of this compound for Specific Research Applications

This compound is often chemically modified or "derivatized" to make it suitable for specific experimental applications, most notably in peptide synthesis and tracer studies.

Fmoc-Protecting Group Chemistry for Peptide Synthesis

In the field of drug discovery and biochemistry, this compound is a valuable building block for creating synthetic peptides with unique properties. To incorporate it into a growing peptide chain using modern solid-phase peptide synthesis (SPPS), its alpha-amino group must be temporarily blocked with a protecting group. chemimpex.com

The most common protecting group used for this purpose is the 9-fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.com The resulting derivative, Fmoc-3-chloro-D-tyrosine , is a stable compound that can be readily used in automated peptide synthesizers. chemimpex.com The Fmoc group prevents the amino acid from reacting with itself and ensures that it is added to the peptide sequence in the correct order. After the coupling reaction is complete, the Fmoc group is removed under mild basic conditions, allowing the next amino acid in the sequence to be added. chemimpex.com This derivatization makes this compound a versatile tool for designing novel bioactive peptides and pharmaceuticals. chemimpex.comanaspec.com

Isotopic Labeling Strategies for Tracer and Mechanistic Studies

Isotopically labeled compounds are indispensable for modern biomedical research, particularly in studies involving mass spectrometry. Stable isotopes (which are non-radioactive) such as carbon-13 (¹³C), deuterium (²H or D), and nitrogen-15 (¹⁵N) can be incorporated into the structure of this compound.

These labeled analogs, such as 3-Chloro-L-tyrosine-¹³C₆ and 3-Chlorotyrosine-¹³C₉,¹⁵N , serve two primary purposes: medchemexpress.commedchemexpress.com

Internal Standards: In quantitative analysis, a known amount of the heavy isotope-labeled compound is added to a biological sample (like plasma or cell culture media). waters.comoup.com Because the labeled and unlabeled versions behave identically during sample preparation and analysis but have different masses, the labeled version serves as a perfect internal standard, allowing for highly accurate quantification of the naturally occurring (unlabeled) 3-chlorotyrosine. oup.comoup.com

Metabolic Tracers: When cells or organisms are supplied with an isotopically labeled nutrient, the heavy isotope gets incorporated into various metabolites. Researchers can then trace the path of the labeled atoms through complex biochemical pathways, providing insights into metabolic flux and enzyme mechanisms. medchemexpress.com

Table 2: Examples of Isotopically Labeled 3-Chlorotyrosine Analogs

| Isotopically Labeled Compound | Isotopes | Primary Application | Reference |

|---|---|---|---|

| 3-Chloro-L-tyrosine-¹³C₆ | Carbon-13 | Internal standard for mass spectrometry; metabolic tracer. | medchemexpress.com |

| 3-Chlorotyrosine-¹³C₉,¹⁵N | Carbon-13, Nitrogen-15 | Internal standard for mass spectrometry. | medchemexpress.com |

| 3-[¹³C₉]chlorotyrosine | Carbon-13 | Internal standard for biomarker quantification. | oup.com |

Chemical Modulators and Analogs of this compound

The study of this compound is often contextualized by comparing its effects to those of structurally similar compounds. These analogs are used to probe the specific roles of the chlorine atom and its position on the phenyl ring in biological systems.

Halogenated tyrosines are a key class of analogs. By substituting the chlorine atom with other halogens or adding more chlorine atoms, researchers can systematically alter the electronic properties and size of the substituent. Key examples include:

3,5-dichlorotyrosine: This analog is often found alongside 3-chlorotyrosine as a product of oxidation by certain enzymes and is used as a related biomarker of chlorine exposure or inflammation. oup.comacs.org

Fluorinated tyrosines (e.g., 3,5-difluorotyrosine, 2,3,5-trifluorotyrosine): These analogs are used to systematically vary the acidity (pKa) of the phenolic hydroxyl group to study its role in enzyme catalysis. acs.org

Other Halogenated Analogs: Compounds like 3-bromo-tyrosine and 3-iodo-tyrosine are also synthesized and used in comparative studies.

These analogs are crucial tools for structure-activity relationship (SAR) studies, helping to define how the specific chemical features of a modified amino acid influence its incorporation into proteins and its function within a biological system. researchgate.net

Investigating the Biological Roles and Interactions of 3-chlorotyrosine with Considerations for D-isomer Implications

Enzymatic and Cellular Mechanisms of 3-Chlorotyrosine Formation

The generation of 3-chlorotyrosine in biological systems is intricately linked to the inflammatory response, primarily mediated by specialized enzymes within immune cells.

Myeloperoxidase-Dependent Halogenation Pathways

The primary enzyme responsible for the formation of 3-chlorotyrosine in humans is myeloperoxidase (MPO). nih.gov MPO is a heme protein found in abundance in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. tandfonline.commdpi.com During the activation of these immune cells, a process known as the "oxidative burst" occurs. MPO is released into phagosomes or the extracellular space, where it catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl). nih.govtandfonline.commdpi.com This enzymatic pathway is considered the only one in the human body capable of generating significant amounts of HOCl at physiological concentrations of chloride. nih.gov The subsequent reaction of HOCl with tyrosine residues on proteins leads to the formation of 3-chlorotyrosine, making it a specific marker for MPO-catalyzed oxidation. nih.govtandfonline.comresearchgate.net The levels of 3-chlorotyrosine have been found to be significantly elevated in LDL isolated from human atherosclerotic intima, highlighting the role of MPO in disease pathology. nih.gov

Role of Hypochlorous Acid and Reactive Chlorinating Species

Hypochlorous acid (HOCl) is a potent oxidizing and chlorinating agent that directly modifies biological molecules. portlandpress.com It reacts with the electron-rich aromatic ring of tyrosine residues in proteins through an electrophilic aromatic substitution, replacing a hydrogen atom at the position ortho to the hydroxyl group to form 3-chlorotyrosine. mdpi.comoup.com This reaction is a key indicator of HOCl-mediated damage. mdpi.com

The reaction can be influenced by several factors. For instance, at a pH below 5, the MPO-H₂O₂-Cl⁻ system favors the formation of molecular chlorine (Cl₂), which also effectively chlorinates tyrosine to 3-chlorotyrosine. mdpi.com If an excess of HOCl is present, a second chlorination can occur, yielding 3,5-dichlorotyrosine. mdpi.comacs.orgacs.org

Furthermore, HOCl can react with other molecules, such as amines on lysine residues or taurine, to form chloramines. mdpi.comacs.org These chloramines, while weaker oxidants, are more stable and can also act as chlorinating agents, transferring chlorine to nearby tyrosine residues. mdpi.comacs.orgresearchgate.net Studies have shown that the presence of a lysine or histidine residue near a tyrosine in a protein sequence can direct and enhance the regioselective chlorination of that tyrosine, suggesting an intermediate mechanism involving the formation of a chloramine on the primary amino group of lysine. acs.orggenscript.com

Table 1: Key Reactions in 3-Chlorotyrosine Formation

| Reactants | Key Enzyme/Mediator | Products | Significance |

|---|---|---|---|

| H₂O₂ + Cl⁻ + H⁺ | Myeloperoxidase (MPO) | HOCl + H₂O | Primary pathway for HOCl production in neutrophils. nih.govmdpi.com |

| Tyrosine + HOCl | (Direct Reaction) | 3-Chlorotyrosine | Formation of a stable biomarker for MPO activity. portlandpress.commdpi.com |

| 3-Chlorotyrosine + HOCl | (Excess HOCl) | 3,5-Dichlorotyrosine | Indicates high levels of oxidative stress. mdpi.comacs.org |

Alternative Enzymatic Pathways of Halogenation

While MPO is the principal enzyme for tyrosine chlorination in the context of human inflammation, other enzymes capable of halogenation exist in nature. nih.gov Eosinophil peroxidase (EPO), found in eosinophils, is another mammalian peroxidase that can generate hypohalous acids; however, it preferentially uses bromide ions (Br⁻) to form hypobromous acid, leading to the formation of 3-bromotyrosine. mdpi.com

Beyond mammalian peroxidases, a diverse range of halogenating enzymes has been identified, primarily in microorganisms. These are broadly classified into haloperoxidases and O₂-dependent halogenases (which include flavin-dependent and non-heme iron-dependent types). rsc.org For example, flavin-dependent halogenases are known to catalyze the regioselective chlorination of tryptophan in the biosynthesis of antibiotics. rsc.org These enzymes typically generate a hypohalous acid (HOX) at the enzyme's active site, which then performs the electrophilic substitution without releasing the reactive agent into the solution, thereby ensuring selectivity. rsc.org However, the role of these alternative enzymatic pathways in the widespread formation of 3-chlorotyrosine from endogenous tyrosine in mammals is not well-established, and MPO remains the focal point of research in inflammatory and disease states. nih.gov

Metabolic Fates and Biotransformation of 3-Chlorotyrosine

Once formed, 3-chlorotyrosine is not an inert endpoint. The body possesses mechanisms to metabolize and eliminate this modified amino acid.

In Vivo Dechlorination Processes and Enzymes

A primary metabolic fate of 3-chlorotyrosine is dechlorination. ebi.ac.uk Studies involving the infusion of deuterium-labeled 3-chlorotyrosine into rats demonstrated that a substantial portion is converted back into tyrosine. ebi.ac.uk This dechlorination represents a major pathway for the disposal of this modified amino acid in vivo. ebi.ac.uk The process is not limited to the free amino acid; experiments using chlorinated albumin incubated with liver homogenates have shown that protein-bound 3-chlorotyrosine can also be dechlorinated. ebi.ac.uk While these studies confirm the existence of enzymatic dechlorination, the specific enzymes responsible for this reaction in vivo have not been fully characterized. ebi.ac.uk Despite this in vivo metabolism, 3-chlorotyrosine is stable enough in certain biological matrices, like hair, to be considered a long-term biomarker of exposure to chlorine gas. acs.org

Formation of Downstream Metabolites

In addition to dechlorination, 3-chlorotyrosine is metabolized into other compounds that are subsequently excreted. Mass spectrometry analysis of urine from rats infused with labeled 3-chlorotyrosine identified several downstream metabolites. ebi.ac.uk

The major chlorinated metabolite found was 3-chloro-4-hydroxyphenylacetic acid . ebi.ac.uk However, consistent with dechlorination being a major pathway, the most striking observation was that approximately 40% of the infused chlorotyrosine was dechlorinated and then excreted as 4-hydroxyphenylacetic acid , a known major metabolite of tyrosine. ebi.ac.uk

Other potential metabolic products can arise from the initial oxidative event. If the reaction of HOCl occurs with the amino group of free tyrosine (rather than the aromatic ring), it can lead to the formation of p-hydroxyphenylacetaldehyde . mdpi.com This aldehyde can then be further chlorinated to produce 3-chloro-4-hydroxyphenylacetaldehyde . mdpi.com Predictive metabolic models for certain diseases, such as tuberculous meningitis, also consider glutathione sulfonamide as a potential downstream product of MPO activation, alongside 3-chlorotyrosine. researchgate.netfrontiersin.org

Table 2: Metabolites of 3-Chlorotyrosine

| Precursor | Metabolic Process | Key Metabolite(s) | Reference(s) |

|---|---|---|---|

| 3-Chlorotyrosine | Dechlorination | Tyrosine | ebi.ac.uk |

| 3-Chlorotyrosine | Chlorinated Metabolism | 3-Chloro-4-hydroxyphenylacetic acid | ebi.ac.uk |

| 3-Chlorotyrosine | Dechlorination & Metabolism | 4-Hydroxyphenylacetic acid | ebi.ac.uk |

Integration into Protein Structures: Post-Translational Modifications of Tyrosine Residues

The modification of tyrosine residues to 3-chlorotyrosine is a significant post-translational modification (PTM) that occurs under conditions of oxidative stress, particularly during inflammation. This process is not random but is catalyzed by the enzyme myeloperoxidase (MPO), which is released by activated neutrophils and monocytes. acs.orgtandfonline.com MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. mdpi.comresearchgate.net HOCl then reacts with the phenolic ring of tyrosine residues within proteins to form the stable product 3-chlorotyrosine. researchgate.netresearchgate.net This modification serves as a specific biomarker for MPO activity and the associated oxidative damage mediated by neutrophils. researchgate.nethmdb.ca While the L-isomer is the form generated endogenously from L-tyrosine in proteins, the synthetic availability of 3-Chloro-D-tyrosine allows for its use in biochemical and pharmaceutical research, particularly in the synthesis of peptides with modified properties. chemicalbook.com

The incorporation of a chlorine atom onto the tyrosine ring introduces significant changes to the amino acid's properties, which can, in turn, alter the structure and function of the entire protein. Halogenation affects the molecular volume, the acidity (pKₐ) of the phenolic side-chain, and the hydrophobicity of the residue. frontiersin.org These alterations can disrupt the delicate balance of interactions that maintain a protein's native conformation, leading to functional impairment.

A prominent example of this is the modification of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL). Chlorination of specific tyrosine residues in apoA-I, particularly Tyr-192, significantly impairs its function. idexlab.com This modified apoA-I loses its ability to promote cholesterol efflux from cells via the ATP-binding cassette transporter A1 (ABCA1) pathway, a critical step in reverse cholesterol transport. idexlab.com Furthermore, MPO-modified apoA-I shows a reduced capacity to activate lecithin-cholesterol acyltransferase (LCAT), an enzyme essential for HDL maturation. researcher.life Research indicates that a combination of Tyr-192 chlorination and the oxidation of nearby methionine residues is necessary to fully compromise apoA-I's cholesterol transport activity. idexlab.com

The impact of chlorination is not universally detrimental to all protein functions and can be highly context-specific. For instance, studies on the amyloid-beta (Aβ) peptide, associated with Alzheimer's disease, have shown that chlorination of the Tyr10 residue can actually inhibit the peptide's aggregation. frontiersin.org This effect is thought to be related to the chlorine atom lowering the pKₐ of the tyrosine's phenolic hydroxyl group, leading to its deprotonation at physiological pH. frontiersin.org The resulting negative charge may cause electrostatic repulsion that disrupts the interactions necessary for Aβ to aggregate into fibrils. frontiersin.org

While endogenous chlorination involves L-tyrosine, the implications of a D-isomer can be considered from the broader knowledge of D-amino acids. The incorporation of D-amino acids into peptides is a known strategy to increase their resistance to proteolysis by enzymes that are stereospecific for L-amino acids. This can enhance the stability and plasma half-life of synthetic peptides, a property exploited in drug development. mdpi.com Therefore, a peptide containing this compound would be expected to have greater stability compared to its all-L-isomer counterpart.

| Protein/Peptide | Site of Chlorination | Observed Impact on Structure/Function | Reference(s) |

| Apolipoprotein A-I (apoA-I) | Tyr-192 (major site) | Impaired cholesterol efflux via ABCA1 pathway; Reduced activation of LCAT. | idexlab.com, researcher.life |

| Amyloid-beta (Aβ) | Tyr10 | Inhibition of peptide aggregation; Alteration of secondary structure. | frontiersin.org |

| Hemoglobin | α-Tyr-24, β-Tyr-130 | Identified as sites of chlorination in vitro and in diabetic patients. | acs.org |

| Histone Proteins | Various Tyr residues | Significant chlorination (up to 25% of tyrosine) by excess HOCl, leading to protein damage. |

3-chlorotyrosine is one of several stable end-products of tyrosine oxidation that serve as biomarkers for oxidative stress. Other common modifications include 3-nitrotyrosine, formed by reaction with peroxynitrite (ONOO⁻), and o,o'-dityrosine, formed by the dimerization of tyrosyl radicals. nih.govnih.gov These three modifications are often measured together in clinical studies to provide a broader picture of oxidative damage in diseases like interstitial lung disease, atherosclerosis, and bacterial meningitis. nih.govmdpi.com

The relative abundance and specific effects of these modifications can differ significantly. For example, in a study of advanced human carotid artery plaques, dityrosine was found to be substantially more prevalent (0.30% of total tyrosine) than 3-nitrotyrosine (0.01% of total tyrosine). nih.gov This suggests that radical-mediated oxidation may be a more dominant pathway than nitration in that specific pathological environment. nih.gov

Functional comparisons also reveal distinct biological activities. In a study investigating the aggregation of the Aβ₁₋₄₂ peptide, both nitration and chlorination of Tyr10 were found to be inhibitory. The inhibitory effect correlated with the decrease in the pKₐ of the phenolic hydroxyl group, with nitrotyrosine (pKₐ ~6.9) being more effective than chlorotyrosine (pKₐ ~7.92). frontiersin.org In contrast, a study on respiratory syncytial virus (RSV) infection found that while 3-nitrotyrosine could attenuate the infection by interfering with microtubule function, 3-chlorotyrosine had no such effect. physiology.org This highlights that even structurally similar modifications can have divergent biological consequences depending on the specific molecular interactions involved.

| Modification | Generating Species | Enzyme Involvement | Key Pathological Associations | Reported Functional Effects | Reference(s) |

| 3-Chlorotyrosine | Hypochlorous acid (HOCl) | Myeloperoxidase (MPO) | Atherosclerosis, Lung Disease, Inflammatory conditions | Impairs apoA-I function; Inhibits Aβ aggregation; Promotes smooth muscle cell migration. | spandidos-publications.com, idexlab.com, nih.gov, nih.gov, frontiersin.org |

| 3-Nitrotyrosine | Peroxynitrite (ONOO⁻) | MPO, Nitric Oxide Synthase | Atherosclerosis, Lung Disease, Neurodegeneration, Diabetes | Inhibits Aβ aggregation; Attenuates RSV infection; Alters fibrin clot formation. | spandidos-publications.com, nih.gov, nih.gov, frontiersin.org, physiology.org, nih.gov |

| o,o'-Dityrosine | Tyrosyl Radicals | Peroxidases, Hydroxyl Radicals | Atherosclerosis, Lung Disease, Cataracts | Protein cross-linking and aggregation. | nih.gov, researchgate.net, nih.gov, nih.gov |

| 3,4-Dihydroxyphenylalanine (DOPA) | Hydroxyl Radicals | Non-enzymatic | Parkinson's disease, Cardiovascular disease | May disrupt mitochondrial respiration and alter signaling pathways. | , nih.gov |

Impact on Protein Structure and Function

Pharmacological Activities and Biochemical Modulation Potential

Beyond its role as a stable marker of protein damage, 3-chlorotyrosine and the proteins modified by it can actively participate in and modulate biological processes.

The formation of 3-chlorotyrosine is intrinsically linked to the myeloperoxidase enzyme system. researchgate.net The consequences of this system's activity extend to other metabolic pathways. As discussed, the chlorination of apoA-I by the MPO system impairs its interaction with key components of the reverse cholesterol transport pathway, namely the ABCA1 transporter and the LCAT enzyme. idexlab.comresearcher.life This functional inactivation of HDL represents a significant disruption of lipid metabolism and is implicated in the pathogenesis of atherosclerosis. mdpi.comspandidos-publications.com

Furthermore, HOCl-induced modifications, including tyrosine chlorination, can affect other enzyme systems. The tumor suppressor phosphatase and tensin homolog (PTEN), a critical negative regulator of the pro-survival PI3K/Akt signaling pathway, is known to be inhibited by oxidation. researchgate.netresearcher.life Treatment of PTEN with HOCl leads to a loss of its phosphatase activity, which correlates with protein aggregation. researchgate.net This suggests that MPO-driven chlorination in inflammatory environments could dysregulate this crucial signaling pathway, contributing to cellular dysfunction.

Emerging evidence indicates that free 3-chlorotyrosine, which can be released from the breakdown of chlorinated proteins, is not merely an inert biomarker but a biologically active molecule that can influence cellular signaling. hmdb.canih.gov A key study demonstrated that free 3-chlorotyrosine directly promotes the migration of human aortic smooth muscle cells (AoSMCs), a critical event in the formation of atherosclerotic lesions. nih.gov

The mechanism for this effect involves the activation of specific intracellular signaling cascades. 3-chlorotyrosine was found to increase the production of superoxide anions within AoSMCs and to cause the transient activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a member of the mitogen-activated protein kinase (MAPK) family. nih.gov The study showed that inhibiting the ERK pathway blocked the migratory effect of 3-chlorotyrosine. nih.gov This provides direct evidence that 3-chlorotyrosine can function as a pro-inflammatory signaling molecule, actively contributing to vascular pathology. nih.gov

The classification of 3-chlorotyrosine's role in inflammation and oxidation is complex. Overwhelmingly, it is identified as a stable marker of MPO-mediated oxidative damage and is associated with pro-inflammatory conditions. tandfonline.comnih.govspandidos-publications.com Its ability to act as a signaling molecule to promote smooth muscle cell migration further cements its pro-inflammatory profile. nih.gov

However, some in vitro evidence suggests a more nuanced role. One study reported that free 3-Chloro-L-tyrosine exhibited stronger antioxidant properties than unmodified tyrosine in a model of hemoglobin-induced oxidative stress. chemicalbook.com It was more efficient at reducing the highly reactive ferryl heme species, suggesting it could potentially ameliorate certain types of oxidative damage. chemicalbook.comresearchgate.net

Conversely, the body has mechanisms to mitigate the damage from HOCl, the precursor to 3-chlorotyrosine. The amino acid taurine, which is abundant in neutrophils, reacts with HOCl to form taurine chloramine. nih.gov This resulting molecule is a less potent oxidant than HOCl but retains antimicrobial and anti-inflammatory properties, such as inhibiting the production of pro-inflammatory cytokines. nih.gov This represents a detoxification pathway that limits HOCl's damaging potential, rather than an intrinsic anti-inflammatory action of the chlorinated end-products themselves. nih.gov At present, the evidence supporting a direct, beneficial anti-inflammatory or antioxidant role for 3-chlorotyrosine in a physiological context is limited and is outweighed by its characterization as a marker and mediator of inflammatory pathology.

3-chlorotyrosine As a Biomarker in Advanced Disease Pathogenesis and Exposure Assessment Research

Elucidation of 3-Chlorotyrosine as a Biomarker of Oxidative Stress and Inflammation.mdpi.comresearchgate.netfrontiersin.org

3-Chlorotyrosine (3-Cl-Tyr) is recognized as a reliable biomarker for oxidative protein damage and tissue inflammation. mdpi.com Its formation is intricately linked to inflammatory processes where reactive oxygen and nitrogen species (ROS/RNS) are generated. mdpi.comresearchgate.net Specifically, 3-Cl-Tyr is produced from the reaction of hypochlorous acid (HOCl) with tyrosine residues. mdpi.comresearchgate.net This process is a key indicator of the activity of neutrophils and monocytes, which contain the enzyme myeloperoxidase (MPO). researchgate.net The presence of 3-Cl-Tyr serves as a footprint of MPO activity, which is the only human enzyme known to produce HOCl under physiological conditions. researchgate.nettandfonline.com Consequently, elevated levels of 3-Cl-Tyr in biological samples are considered a specific marker for MPO-catalyzed chlorination at sites of inflammation. nih.gov

The generation of 3-Cl-Tyr is part of a broader cascade of oxidative events. During an immune response, activated neutrophils undergo a "respiratory burst," producing large amounts of superoxide, which then dismutates to hydrogen peroxide. frontiersin.org MPO utilizes this hydrogen peroxide and chloride ions to generate HOCl. frontiersin.org This potent oxidant, while crucial for antimicrobial defense, can also damage host tissues by chlorinating biomolecules like tyrosine. frontiersin.org Therefore, the detection of 3-Cl-Tyr not only signifies MPO activity but also points to the broader context of oxidative stress and the inflammatory response. mdpi.comfrontiersin.org

It is important to note, however, that at sites of chronic inflammation, multiple oxidants are often produced simultaneously. nih.gov Studies have shown that other pro-inflammatory oxidants, such as peroxynitrite, can lead to the loss of 3-Cl-Tyr. nih.gov This suggests that in certain inflammatory conditions, the measured levels of 3-Cl-Tyr might underestimate the actual extent of tyrosine chlorination. nih.gov

Correlation with Myeloperoxidase Activity and Neutrophilic Inflammation.researchgate.netresearchgate.net

A strong and direct correlation exists between 3-chlorotyrosine levels and myeloperoxidase (MPO) activity, solidifying its role as a biomarker for neutrophilic inflammation. researchgate.nettandfonline.comatsjournals.org MPO, an enzyme abundant in the primary granules of neutrophils, is the catalyst for the production of hypochlorous acid (HOCl), which in turn chlorinates tyrosine residues to form 3-Cl-Tyr. researchgate.nettandfonline.com This enzymatic pathway is unique to MPO in the human body, making the presence of 3-Cl-Tyr a specific indicator of MPO-driven processes. researchgate.nettandfonline.com

Research across various inflammatory conditions has consistently demonstrated this strong association. For instance, in studies of preterm infants with respiratory distress, 3-chlorotyrosine levels in tracheal aspirates showed a strong correlation with MPO activity (correlation coefficient of 0.75). researchgate.net Similarly, in young children with cystic fibrosis, a strong correlation was observed between MPO and 3-chlorotyrosine levels in bronchoalveolar lavage fluid. atsjournals.org A study on patients with chronic obstructive pulmonary disease (COPD) reported a highly significant correlation between sputum 3-Cl-Tyr levels and MPO activity (r = 0.88). tandfonline.com

While 3-Cl-Tyr levels also show a correlation with the number of neutrophils, the relationship is often weaker than that with MPO activity. tandfonline.com This suggests that the presence of neutrophils alone is not as indicative of oxidative damage as the activation of these cells and the subsequent release and activity of MPO. tandfonline.com Therefore, 3-Cl-Tyr serves as a more direct "footprint" of MPO/HOCl-mediated tissue damage rather than just the presence of inflammatory cells. tandfonline.com

Diagnostic Potential in Chronic Inflammatory Diseases.tandfonline.comoup.com

The utility of 3-chlorotyrosine as a biomarker extends to the diagnosis and monitoring of various chronic inflammatory diseases. tandfonline.comoup.com Elevated levels of this chlorinated amino acid have been identified in a range of conditions characterized by persistent inflammation, including renal failure, atherosclerosis, myocardial infarction, and cystic fibrosis. oup.com Its presence in biological fluids from patients with these diseases supports the hypothesis that MPO-mediated oxidative stress plays a role in their pathophysiology. tandfonline.com

In the context of respiratory diseases, increased levels of 3-Cl-Tyr have been detected in conditions associated with neutrophilic inflammation of the airways, such as bronchiectasis, idiopathic pulmonary fibrosis, and acute respiratory distress syndrome (ARDS). tandfonline.com For example, a study on patients with stable chronic obstructive pulmonary disease (COPD) was the first to report the measurement of 3-Cl-Tyr in their sputum, suggesting an active MPO-related process that may contribute to the disease's progression. tandfonline.com

Furthermore, in pediatric medicine, 3-chlorotyrosine has been investigated as a marker in preterm infants. Higher levels were found in infants who developed chronic lung disease, indicating that neutrophil-derived oxidants are a contributing factor to the pathology. researchgate.net In childhood bacterial meningitis, the ratio of 3-Cl-Tyr to its precursor, p-tyrosine, was significantly higher in patients compared to controls, with particularly high levels in cases of pneumococcal meningitis, suggesting a robust inflammatory response. mdpi.com

Application of 3-Chlorotyrosine as a Specific Marker for Exogenous Chlorine Exposure.researchgate.netnih.gov

3-Chlorotyrosine (3-Cl-Tyr) and its higher-order chlorinated counterpart, 3,5-dichlorotyrosine (Cl2-Tyr), have emerged as significant biomarkers for confirming exposure to exogenous chlorine gas. oup.comnih.gov When chlorine gas is inhaled, it reacts with the moisture in the respiratory tract to form hypochlorous acid (HOCl), which then chlorinates tyrosine residues in proteins. oup.comnih.gov This process leads to the formation of stable adducts, 3-Cl-Tyr and Cl2-Tyr, which can be detected in biological samples days after the initial exposure. oup.com

The application of these biomarkers is crucial in forensic verification of chlorine poisoning, including instances of industrial accidents and the use of chlorine as a chemical warfare agent. nih.govresearchgate.net Studies have shown a dose-dependent increase in the formation of 3-Cl-Tyr and Cl2-Tyr in the respiratory tissues of rats exposed to varying concentrations of chlorine gas. nih.gov This demonstrates a direct link between the level of exposure and the concentration of these biomarkers. nih.gov

Furthermore, research has focused on identifying these biomarkers in various biological matrices. Historically, serum, plasma, blood, and bronchoalveolar lavage (BAL) fluid have been analyzed. researchgate.net More recently, human hair has been identified as a viable matrix, with studies showing that 3-Cl-Tyr and 3,5-dichlorotyrosine can be detected in hair up to 10 months after exposure. acs.org However, it's important to note that other chlorinating agents, such as household bleach, can also form these adducts in hair. acs.org

Differentiation from Endogenous Background Levels.oup.comresearchgate.net

A significant challenge in utilizing 3-chlorotyrosine (3-Cl-Tyr) as a biomarker for acute chlorine exposure is distinguishing exposure-related elevations from endogenous background levels. nih.govnih.govacs.org Low levels of 3-Cl-Tyr can be present in individuals due to chronic inflammatory diseases where myeloperoxidase (MPO) activity is elevated. nih.govnih.govacs.org To address this, research has focused on establishing population reference ranges and identifying more specific markers. researchgate.netoup.com

Studies have measured 3-Cl-Tyr and 3,5-dichlorotyrosine (Cl2-Tyr) in large population samples to determine baseline values. For instance, an analysis of serum samples from the National Health and Nutrition Examination Survey (NHANES) was conducted to establish reference ranges for the U.S. population. oup.com In a separate study, baseline levels in healthy individuals with no known inflammatory disease were found to be in the range of

The higher-order chlorination product, Cl2-Tyr, is produced at lower concentrations than 3-Cl-Tyr but is considered a more specific biomarker for differentiating acute chlorine exposure from chronic inflammatory conditions. oup.com This is because endogenous production of Cl2-Tyr is less common. oup.com The presence of both biomarkers, particularly elevated levels of Cl2-Tyr, provides a stronger indication of exogenous chlorine exposure. oup.com

Table 1: Baseline and Exposure Levels of Chlorinated Tyrosines

| Condition | 3-Chlorotyrosine (ng/mL) | 3,5-Dichlorotyrosine (ng/mL) |

|---|

Forensic Toxicology and Environmental Monitoring Applications.nih.govresearchgate.net

The detection of 3-chlorotyrosine (3-Cl-Tyr) and 3,5-dichlorotyrosine (dCY) serves as a valuable tool in forensic toxicology and environmental monitoring to verify exposure to chlorine gas. nih.govresearchgate.net Due to the high reactivity of chlorine and the transient nature of direct evidence, these stable biomarkers provide a means to confirm exposure in clinical and environmental samples long after the event. researchgate.netnih.gov

In forensic investigations, particularly those involving alleged chemical attacks or industrial accidents, the analysis of these chlorinated tyrosines in biomedical samples can provide crucial evidence. nih.govresearchgate.net The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the quantification of these biomarkers with high specificity and sensitivity. nih.govoup.comnih.gov

For environmental monitoring, the analysis of these biomarkers in affected populations can help assess the extent of exposure to gaseous chlorinating chemicals. nih.gov For example, studies have demonstrated the utility of measuring 3-Cl-Tyr and dCY in the nasal tissue of animals exposed to chlorine gas, showing a dose-dependent response. nih.gov This approach can be extrapolated to human exposure scenarios to gauge the severity of an incident. Furthermore, the identification of these biomarkers in human hair offers a non-invasive method for long-term monitoring of exposure. acs.org

Site-Specific Chlorinated Peptides as Unambiguous Indicators.nih.govnih.govacs.org

Recent studies have aimed to develop diagnostic tools that focus on these site-specific modifications. nih.govresearcher.life By exposing human blood plasma to chlorine in vitro and then digesting the proteins, researchers have been able to identify specific peptide fragments containing chlorinated tyrosine residues. nih.govresearcher.life Using techniques like liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS), a number of site-specific biomarkers have been identified that could serve as more definitive indicators of chlorine exposure. nih.govresearcher.life

For example, the chlorination of peptides such as TYETTLEK, YKPGQTVK, and YLYEIAR was detectable even at moderate in vitro chlorine exposure levels. nih.govnih.govresearcher.life The peptide YLYEIAR, a fragment of human serum albumin, is particularly promising because it exhibits a distinct chlorination pattern. nih.govnih.govresearcher.life Other studies have noted that this region of albumin is typically nitrated rather than chlorinated under normal physiological conditions, suggesting that its chlorination is a specific marker of exogenous exposure. nih.govnih.govresearcher.life The analysis of such site-specific chlorinated peptides, therefore, represents a valuable technique for the forensic verification of chlorine exposure. nih.govnih.govresearcher.life

Clinical Relevance of 3-Chlorotyrosine in Specific Pathologies

3-Chlorotyrosine, a stable product resulting from the reaction of hypochlorous acid (HOCl) with tyrosine residues, serves as a specific biomarker for the activity of myeloperoxidase (MPO), an enzyme primarily found in neutrophils. tandfonline.comresearchgate.net The presence and concentration of 3-chlorotyrosine have been investigated across a spectrum of diseases, providing insights into the role of neutrophil-driven oxidative stress in their pathogenesis.

Neurodegenerative Disorders

The involvement of oxidative stress in the pathology of neurodegenerative diseases is an area of intense research. Elevated levels of 3-chlorotyrosine have been identified as a marker of protein damage in conditions such as Parkinson's disease (PD) and Alzheimer's disease (AD). oup.com

In postmortem studies of PD patients, significantly higher levels of MPO were observed in the mesencephalon compared to controls. nih.gov Animal models of PD have further substantiated these findings. In mice treated with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces parkinsonism, there was a marked increase in 3-chlorotyrosine levels in the ventral midbrain, a region susceptible to the toxin's effects. nih.govjneurosci.org Specifically, MPTP-treated mice showed 3-chlorotyrosine levels of 30.8 ± 5.7 nmol per molar of tyrosine, a significant increase from the 4.8 ± 2.1 nmol per molar of tyrosine in saline-injected controls. jneurosci.org Conversely, MPO-deficient mice demonstrated resistance to MPTP-induced neurotoxicity, highlighting the enzyme's role in the disease process. nih.gov

In the context of Alzheimer's disease, 3-chlorotyrosine has been detected in proteins within the hippocampus. nih.govmdpi.com This suggests that MPO-driven oxidative damage may contribute to the neuronal injury characteristic of AD. However, research has yielded some conflicting results. One study involving serum from Parkinson's patients found that while levels of advanced oxidized protein products (AOPPs) were elevated, amine halogenation, as measured by 3-chlorotyrosine, was not affected. nih.govneurologiasevilla.es This suggests that the role and detectability of 3-chlorotyrosine may vary depending on the specific biological compartment and stage of the disease.

Table 1: Research Findings on 3-Chlorotyrosine in Neurodegenerative Disorders

| Disorder | Model/Subject | Key Finding | Reference(s) |

| Parkinson's Disease | MPTP-treated mice | Markedly increased 3-chlorotyrosine in the ventral midbrain (30.8 ± 5.7 nmol/mol tyrosine vs. 4.8 ± 2.1 in controls). | jneurosci.org |

| Parkinson's Disease | MPO-deficient mice | Showed resistance to MPTP neurotoxicity. | nih.gov |

| Parkinson's Disease | Human Patients (Serum) | No significant change in 3-chlorotyrosine levels, despite increases in other oxidation markers. | nih.govneurologiasevilla.es |

| Alzheimer's Disease | Human Brain Tissue | 3-chlorotyrosine detected in hippocampus proteins. | nih.govmdpi.com |

Cardiovascular Pathologies

The link between inflammation, oxidative stress, and cardiovascular disease is well-established, with 3-chlorotyrosine emerging as a key biomarker. It is often considered a "gold standard" for detecting MPO-catalyzed oxidation. tandfonline.com Its presence is particularly noted in atherosclerotic lesions, where it is found in amounts up to 30 times higher than in circulating low-density lipoprotein (LDL). tandfonline.comjci.org

Elevated plasma and plaque levels of 3-chlorotyrosine are associated with a range of cardiovascular diseases, including atherosclerosis and myocardial infarction (MI). caymanchem.comoup.com In patients with coronary artery disease (CAD), high-density lipoprotein (HDL) isolated from aortic lesions contains high concentrations of 3-chlorotyrosine. tandfonline.com This modification of HDL by MPO is believed to impair its cardioprotective functions, such as reverse cholesterol transport. tandfonline.commdpi.com

Animal studies have provided further evidence. In rat models of MI, myocardial levels of 3-chlorotyrosine were found to be elevated within 24 hours of the event. mdpi.comresearchgate.net Increased levels have also been observed in the atrial tissue of patients with atrial fibrillation. mdpi.com One study quantified 3-chlorotyrosine in the blood of MI patients at a concentration of 0.58 ± 0.18 µM. However, another study on MI patients found that while plasma MPO concentrations were high, the levels of 3-chlorotyrosine in total plasma protein were not significantly elevated compared to controls. jacc.org This suggests that MPO activity might be localized within tissues like the atherosclerotic plaque, with chlorinated proteins not being released into circulation in sufficient quantities to raise total plasma levels. jacc.org

Table 2: Research Findings on 3-Chlorotyrosine in Cardiovascular Pathologies

| Pathology | Model/Subject | Key Finding | Reference(s) |

| Atherosclerosis | Human Atherosclerotic Lesions | 30-fold higher concentration of 3-chlorotyrosine in LDL from lesions compared to circulating LDL. | tandfonline.comjci.org |

| Coronary Artery Disease | Human Patients (Aortic Lesions) | High levels of 3-chlorotyrosine found in HDL isolated from lesions. | tandfonline.com |

| Myocardial Infarction | Rat Model | Elevated myocardial levels of 3-chlorotyrosine within 24 hours post-MI. | mdpi.comresearchgate.net |

| Myocardial Infarction | Human Patients (Blood) | Detected concentration of 0.58 ± 0.18 uM. | |

| Atrial Fibrillation | Human Patients (Atrial Tissue) | Elevated atrial levels of 3-chlorotyrosine. | mdpi.com |

Oncological Research

The role of inflammation and oxidative stress in the development and progression of cancer is a growing field of study. While research into 3-chlorotyrosine as a specific cancer biomarker is less extensive than in cardiovascular disease, some important connections have been made.

Studies have shown that plasma levels of 3-chloro-L-tyrosine are increased in patients with colorectal cancer. caymanchem.com This indicates that MPO-driven inflammation may be a component of the tumor microenvironment in this type of cancer. While not a direct measurement of 3-chlorotyrosine, related research has found that patients with lung cancer have significantly higher serum concentrations of nitrated proteins, another marker of oxidative stress. oup.com This increased protein nitration was primarily localized within the tumor tissue, suggesting a unique oxidative environment that could contribute to the disease process. oup.com The National Cancer Institute recognizes 3-chlorotyrosine as a specific biomarker for the oxidative product of MPO, which is produced under conditions of oxidative stress. qeios.com

Table 3: Research Findings on 3-Chlorotyrosine in Oncological Research

| Cancer Type | Subject | Key Finding | Reference(s) |

| Colorectal Cancer | Human Patients (Plasma) | Increased plasma levels of 3-chloro-L-tyrosine. | caymanchem.com |

| General | N/A | Defined as a specific biomarker of MPO-derived hypochlorous acid and oxidative stress. | qeios.com |

Pulmonary and Respiratory Health Research

In the lungs, inflammation is a hallmark of many acute and chronic diseases. The measurement of 3-chlorotyrosine has proven valuable in assessing the role of neutrophil-mediated oxidative damage in various respiratory conditions.

In neonatal medicine, 3-chlorotyrosine levels in tracheal aspirates have been shown to be a useful indicator. Levels were significantly higher in preterm infants who later developed chronic lung disease (bronchopulmonary dysplasia) compared to those who did not. researchgate.netnih.gov One study reported median levels of 88 µmol/mol tyrosine in infants who developed the disease versus 49 µmol/mol tyrosine in those who did not. nih.gov Furthermore, elevated levels were associated with lung infections, including the presence of Ureaplasma urealyticum, and correlated with the duration of supplemental oxygen required. researchgate.netnih.govfrontiersin.org

In adults, 3-chlorotyrosine has been studied in several chronic respiratory diseases. Its concentration in sputum is elevated in patients with stable Chronic Obstructive Pulmonary Disease (COPD) and shows a strong correlation with MPO activity, suggesting an active inflammatory process. tandfonline.commdpi.commdpi.comnih.gov Similarly, it has been explored as a potential biomarker for monitoring neutrophil activation in asthmatic patients and has been linked to cystic fibrosis and acute respiratory distress syndrome. oup.comoup.com More recently, plasma levels of 3-chlorotyrosine were found to be markedly elevated in patients with interstitial lung disease (ILD). researcher.life

Table 4: Research Findings on 3-Chlorotyrosine in Pulmonary and Respiratory Health

| Disease/Condition | Subject/Sample | Key Finding | Reference(s) |

| Chronic Lung Disease (Preterm Infants) | Tracheal Aspirates | Significantly higher levels in infants who developed CLD (median 88 vs. 49 µmol/mol tyrosine). | nih.gov |

| Lung Infection (Preterm Infants) | Tracheal Aspirates | Significantly higher levels in infants with lung infection or Ureaplasma urealyticum. | researchgate.netnih.govfrontiersin.org |

| Chronic Obstructive Pulmonary Disease (COPD) | Sputum | Increased levels that correlate strongly with MPO activity (r = 0.88). | tandfonline.comnih.gov |

| Asthma | General | Considered a useful biomarker for monitoring neutrophil activation. | |

| Interstitial Lung Disease (ILD) | Plasma | Markedly elevated plasma levels compared to healthy controls. | researcher.life |

| Cystic Fibrosis | General | Linked to the disease as a biomarker of MPO-induced damage. | oup.com |

Advanced Analytical Methodologies for the Detection and Quantification of 3-chlorotyrosine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Variants (LC-HRMS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of 3-Cl-Tyr. cdc.govacs.orgsigmaaldrich.com This technique offers high sensitivity and specificity, allowing for the detection of low levels of 3-Cl-Tyr in biological samples such as plasma, serum, and tissue homogenates. cdc.govmdpi.comnih.gov The methodology typically involves separating 3-Cl-Tyr from other amino acids and matrix components using liquid chromatography, followed by its specific detection and quantification by mass spectrometry. mdpi.comnih.gov

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS/MS) further enhances the analytical capabilities. acs.orgresearcher.life HRMS provides highly accurate mass measurements, which aids in the confident identification of 3-Cl-Tyr and helps to differentiate it from other isobaric interferences, a common challenge in complex biological samples. acs.orgresearcher.life

Several studies have developed and validated LC-MS/MS methods for the simultaneous quantification of 3-Cl-Tyr along with other halogenated and nitrated tyrosine derivatives, such as 3-bromotyrosine and 3-nitrotyrosine. mdpi.com These multiplexed methods are valuable for obtaining a broader picture of oxidative stress pathways. For instance, one method reported limits of detection (LOD) for 3-Cl-Tyr as low as 0.030 ng/mL and limits of quantification (LOQ) of 0.098 ng/mL in human plasma. mdpi.com Another rapid method, with a 5-minute run time, demonstrated an LOD of 0.443 ng/mL for 3-Cl-Tyr in whole blood, serum, and plasma. oup.comnih.gov

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

To achieve the highest accuracy and precision in quantification, stable isotope dilution mass spectrometry is the method of choice. nih.govjci.orgoup.com This technique involves adding a known amount of a stable isotope-labeled internal standard of 3-Cl-Tyr (e.g., ¹³C₉-3-chlorotyrosine) to the sample at the earliest stage of preparation. oup.comoup.com This internal standard behaves almost identically to the endogenous analyte throughout the extraction, purification, and ionization processes. By measuring the ratio of the signal from the native analyte to the isotope-labeled standard, any variations or losses during sample workup can be effectively corrected, leading to highly accurate and reproducible results. nih.govjci.orgoup.com This approach has been successfully applied in both GC-MS and LC-MS/MS methods to quantify 3-Cl-Tyr in various biological matrices, including tissues and plasma. nih.govjci.orgoup.comoup.com

Development of High-Throughput Assays

The need to analyze large numbers of samples in clinical and epidemiological studies has driven the development of high-throughput assays for 3-Cl-Tyr. nih.govcsuohio.eduahajournals.org These methods aim to reduce sample preparation time and increase the speed of analysis without compromising data quality. One such approach utilizes Direct Analysis in Real Time–Tandem Mass Spectrometry (DART-MS/MS), which allows for the rapid analysis of samples with minimal preparation. nih.govnih.govresearchgate.net Another strategy involves the use of multiplexed liquid chromatography systems with column switching, which can significantly increase the throughput efficiency of the mass spectrometer. csuohio.edu A high-throughput LC-MS/MS method has been developed for the diagnosis of human exposure to chlorine, capable of analyzing chlorinated tyrosine adducts in blood and serum. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS), often coupled with tandem mass spectrometry (GC-MS/MS), represents another powerful technique for the quantification of 3-Cl-Tyr. nih.govoup.comnih.gov This method is renowned for its high sensitivity, with the ability to detect attomole levels of 3-Cl-Tyr. nih.gov A key feature of GC-MS analysis is the requirement for derivatization, a chemical modification step that increases the volatility and thermal stability of the amino acid, making it suitable for gas chromatography. oup.comnih.gov

The use of stable isotope dilution with GC-MS provides highly reproducible and specific measurements. nih.govoup.com For instance, a method combining gas chromatography with stable isotope dilution mass spectrometry has been shown to have inter- and intra-sample coefficients of variance of less than 3%. nih.gov Negative chemical ionization (NCI) is often employed in GC-MS analysis of 3-Cl-Tyr as it can enhance sensitivity for halogenated compounds. oup.com

Advanced Sample Preparation Techniques for Complex Biological Matrices

The analysis of 3-Cl-Tyr in biological samples is complicated by its low abundance and the presence of a vast excess of unmodified amino acids and other interfering substances. Therefore, robust sample preparation is critical for reliable quantification.

Protein Hydrolysis and Purification Protocols

Since 3-Cl-Tyr is incorporated into proteins, the first step in its analysis from most biological samples is protein hydrolysis to release the free amino acid. sigmaaldrich.comoup.com This is typically achieved through acid hydrolysis, for example, using 6M methane sulfonic acid at elevated temperatures (e.g., 120°C for 24 hours). oup.comnih.gov Enzymatic hydrolysis, using enzymes like pronase, is another approach that can be used under milder conditions. cdc.govacs.orgoup.com

Following hydrolysis, purification steps are necessary to remove interfering substances. Solid-phase extraction (SPE) is a commonly used technique. oup.comnih.govnih.gov For example, cation-exchange SPE can be employed to isolate amino acids from the hydrolysate. nih.govnih.gov In some methods, a combination of extraction techniques, such as protein precipitation followed by SPE, is utilized to ensure a clean sample for analysis. cdc.govoup.comnih.gov

Derivatization Strategies for Chromatographic Analysis

For GC-MS analysis, derivatization is an essential step. Various derivatization reagents are used to convert the non-volatile 3-Cl-Tyr into a volatile derivative. A common strategy involves a two-step process: esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. oup.com For example, N-propyl/heptafluorobutyryl derivatives can be prepared by reacting the amino acid with hydrogen bromide in n-propanol, followed by heptafluorobutyric anhydride. oup.com Another approach uses silylation agents to create trimethylsilyl (TMS) derivatives. nih.govgcms.cz N(O,S)-ethoxycarbonyltrifluoroethyl esters are another class of derivatives that have been successfully used for the GC/MS analysis of 3-Cl-Tyr. researchgate.net

Some LC-MS/MS methods also employ derivatization to improve chromatographic properties or ionization efficiency. For instance, derivatization with dansyl chloride has been used in an LC/ESI-MS/MS method for the determination of 3-Cl-Tyr in body fluids and tissue extracts. nih.gov

Method Validation and Performance Characteristics in Biomedical Research

The validation of analytical methods is a critical process in biomedical research to ensure the reliability and suitability of a chosen technique for its intended purpose. For this compound (referred to as 3-chlorotyrosine or Cl-Tyr in many studies), which serves as a biomarker for myeloperoxidase-catalyzed oxidation and chlorine exposure, robust and validated analytical methods are essential for accurate quantification in complex biological matrices. nih.govcdc.govacs.org Method validation encompasses several key performance characteristics, including detection limits, linearity, precision, and accuracy, which collectively demonstrate a method's capability. europa.eugmpinsiders.comeurachem.org

Limits of Detection, Quantification, and Linearity

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. gmpinsiders.com Linearity refers to the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Various advanced analytical methodologies, primarily based on mass spectrometry, have been developed and validated for 3-chlorotyrosine quantification. Gas chromatography-mass spectrometry (GC-MS) methods have demonstrated exceptional sensitivity, with one assay reporting the ability to detect attomole levels of 3-chlorotyrosine. nih.gov Another GC-MS based method established a quantification range of 10-200 ng/mL in blood. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another widely used technique. One LC-MS/MS method for the simultaneous analysis of free 3-chlorotyrosine, 3-nitro-L-tyrosine, and 3-bromo-L-tyrosine in human plasma reported an LOD of 0.030 ng/mL and an LOQ of 0.098 ng/mL for 3-chlorotyrosine. mdpi.com Another study using isotope dilution HPLC-MS/MS for 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma established an LOD of 0.443 ng/mL and a lowest reportable limit (equivalent to LOQ) of 2.50 ng/mL. nih.govoup.com This method demonstrated excellent linearity over a concentration range of 2.50 to 1000 ng/mL, with a coefficient of determination (R²) of ≥0.998. nih.govoup.com

A different LC-MS/MS method, which involved derivatization with dansyl chloride, showed linearity over a concentration range of 2.0-200 ng/mL in blood and 4.0-400 ng/g in tissue. nih.gov In contrast, a direct analysis in real time–tandem mass spectrometry (DART–MS/MS) method had a higher limit of detection of 0.2 µg/mL (200 ng/mL) and a linear range of 0.5–100 µg/mL for 3-chlorotyrosine in human plasma. researchgate.net

The table below summarizes the detection limits and linearity for various methods used to quantify 3-chlorotyrosine.

Table 1: Limits of Detection, Quantification, and Linearity for 3-Chlorotyrosine

| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lowest Reportable Limit (LRL) | Linear Range | Coefficient of Determination (R²) |

|---|---|---|---|---|---|

| LC-MS/MS mdpi.com | Human Plasma | 0.030 ng/mL | 0.098 ng/mL | Not Specified | >0.99 |

| Isotope Dilution HPLC-MS/MS nih.govoup.com | Whole Blood, Serum, Plasma | 0.443 ng/mL | 2.50 ng/mL (LRL) | 2.50 - 1000 ng/mL | ≥0.998 |

| DART-MS/MS researchgate.net | Human Plasma | 0.2 µg/mL | 0.5 µg/mL (Lower limit of linearity) | 0.5 - 100 µg/mL | Not Specified |

| GC-MS nih.gov | Human Tissues | Attomole levels | Not Specified | Not Specified | Not Specified |

| LC/ESI-MS/MS (with derivatization) nih.gov | Blood | Not Specified | 2.0 ng/mL | 2.0 - 200 ng/mL | Linear |

| LC/ESI-MS/MS (with derivatization) nih.gov | Tissue | Not Specified | 4.0 ng/g | 4.0 - 400 ng/g | Linear |

| GC-MS nih.gov | Blood | Not Specified | 10 ng/mL | 10 - 200 ng/mL | Linear |

Precision, Accuracy, and Reproducibility in Different Sample Types

Precision, accuracy, and reproducibility are fundamental performance characteristics that ensure the reliability of quantitative data. Precision reflects the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, and is often expressed as the coefficient of variation (CV) or relative standard deviation (RSD). gmpinsiders.com Accuracy refers to the closeness of the mean test results to the true or accepted reference value, typically reported as percent recovery or percent error. gmpinsiders.com Reproducibility assesses the precision between different laboratories.

For the analysis of 3-chlorotyrosine, methods have demonstrated high levels of precision and accuracy across various biological matrices. A highly sensitive GC-MS method for tissue analysis reported inter- and intra-sample coefficients of variance of less than 3%, indicating excellent reproducibility. nih.gov An LC-MS/MS method developed for human plasma showed coefficients of variation below 10% and accuracy within 95–105% for spiked samples at low, medium, and high concentrations. mdpi.com

In another comprehensive validation of an isotope dilution HPLC-MS/MS method, the analysis was performed in whole blood, serum, and plasma. nih.govoup.com The intra-day precision for quality control samples was ≤ 7.0% CV, while the inter-day precision was ≤ 10% CV. nih.govoup.comresearcher.life The accuracy for this method was reported to be ≥ 93%, with mean accuracies at concentrations of 5.00, 50.0, and 500.0 ng/mL being within 7%, 3%, and 1% of the expected value, respectively. nih.gov A separate LC/ESI-MS/MS method for blood and lung tissue also reported strong performance, with intra- and inter-assay CVs below 7.73% and 6.94%, respectively. nih.gov A DART-MS/MS method reported both intra- and inter-day precision and accuracy to be <15% and ±15%, respectively. researchgate.net

The table below provides a summary of the precision and accuracy data from different studies for the quantification of 3-chlorotyrosine.

Table 2: Precision and Accuracy of 3-Chlorotyrosine Quantification Methods

| Analytical Method | Sample Matrix | Precision (CV% or RSD%) | Accuracy (% Recovery or % of Expected Value) |

|---|---|---|---|

| LC-MS/MS mdpi.com | Human Plasma | <10% (Intra- and Inter-day) | 95 - 105% |

| Isotope Dilution HPLC-MS/MS nih.govoup.com | Whole Blood, Serum, Plasma | Intra-day: ≤7.0%; Inter-day: ≤10% | ≥93% |

| DART-MS/MS researchgate.net | Human Plasma | <15% (Intra- and Inter-day) | ±15% |

| GC-MS nih.gov | Human Tissues | <3% (Inter- and Intra-sample) | Not Specified |

| LC/ESI-MS/MS (with derivatization) nih.gov | Blood and Lung Tissue | Intra-assay: <7.73%; Inter-assay: <6.94% | Not Specified |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 3-chlorotyrosine |

| 3,5-dichlorotyrosine |

| 3-nitro-L-tyrosine |

| 3-bromo-L-tyrosine |

| dansyl chloride |

| tyrosine |

| 2-chlorophenol |

| 2,6-dichlorophenol |

| hydrochloric acid |

| hypochlorous acid |

| trifluoroacetic anhydride |

| ethylchloroformate |

| trifluoroethanol |

Future Directions and Emerging Research Avenues for 3-chloro-d-tyrosine

Exploration of 3-Chloro-D-tyrosine as a Building Block for Novel Therapeutic Agents

The distinct properties of this compound make it a valuable precursor in the development of new therapeutic agents, with particular interest in the fields of neurodegenerative diseases and cancer. chemimpex.com Its ability to mimic natural amino acids while introducing unique functional groups opens up innovative avenues in drug design. chemimpex.com

Design and Synthesis of Peptidomimetics and Cyclic Peptides

The incorporation of this compound into peptide structures is a promising strategy for creating novel therapeutic candidates. Peptidomimetics, which are compounds that mimic the structure and function of peptides, and cyclic peptides often exhibit enhanced stability and bioactivity compared to their linear counterparts. nih.govupc.edu

The synthesis of peptides and other complex organic compounds is enhanced by the use of this compound, which is valuable in medicinal chemistry. chemimpex.com Its Fmoc-protected form, Fmoc-3-chloro-D-tyrosine, is particularly useful in solid-phase peptide synthesis (SPPS), allowing for the precise incorporation of this chlorinated residue into complex peptide sequences. chemimpex.com This controlled incorporation is crucial for developing bioactive peptides with specific therapeutic properties. chemimpex.com

Strategies for creating peptidomimetics include modifying the peptide backbone, altering amino acid side chains, and cyclization. nih.gov Cyclization, in particular, is a key strategy for increasing the resistance of peptides to degradation by proteases and improving their cell permeability. upc.edu The synthesis of cyclic peptides can be achieved through various methods, including head-to-tail cyclization and side chain-to-side chain linkages. upc.edumdpi.comnih.gov The use of this compound in these synthetic strategies can lead to the development of novel peptidomimetics and cyclic peptides with potential applications in treating a range of diseases.

Applications in Targeted Drug Delivery and Bioconjugation

This compound and its derivatives are valuable tools in the fields of targeted drug delivery and bioconjugation. chemimpex.comchemimpex.com Bioconjugation involves attaching biomolecules to other molecules or surfaces, which can facilitate the creation of systems that deliver drugs to specific targets within the body. chemimpex.com

The unique chemical properties of this compound allow for its use in various bioconjugation techniques. For instance, the tyrosine residue itself can be a target for specific chemical modifications. nih.gov Methods like the Mannich-type reaction and the "tyrosine-click" reaction with 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) enable the attachment of various functional groups to tyrosine residues on proteins and peptides. nih.govnih.gov These modifications can be used to link therapeutic agents, imaging agents, or moieties that improve the pharmacokinetic properties of the biomolecule. nih.govnih.gov

Furthermore, the incorporation of this compound into peptides and proteins can provide a unique handle for site-specific modification, allowing for precise control over the location of conjugation. This is particularly important for the development of antibody-drug conjugates (ADCs), where the targeted delivery of a cytotoxic payload to cancer cells is crucial. nih.gov The ability to create homogenous and well-defined bioconjugates is a significant advantage in the development of next-generation therapeutics.

In Vivo and In Vitro Studies on the Specific Biological Effects of the D-Isomer

While much of the research has focused on the L-isomer of 3-chlorotyrosine as a biomarker of inflammation and oxidative stress, dedicated in vivo and in vitro studies on the specific biological effects of the D-isomer, this compound, are a critical area for future investigation. Understanding the distinct biological activities of the D-enantiomer is essential for unlocking its full therapeutic potential.

Future research should focus on elucidating the specific interactions of this compound with biological systems. In vitro studies could investigate its effects on various cell lines, including cancer cells and neurons, to identify potential cytotoxic or neuroprotective properties. rsc.org These studies could also explore its impact on enzyme activity and protein interactions, providing insights into its mechanism of action at the cellular level. chemimpex.com

Translational Research on 3-Chlorotyrosine Biomarkers in Clinical Settings

3-Chlorotyrosine has been identified as a promising biomarker for various pathological conditions associated with inflammation and oxidative stress. researchgate.netresearcher.life Translational research is focused on moving these findings from the laboratory to clinical practice, where they can be used for diagnosis, prognosis, and monitoring of disease.

Elevated levels of 3-chlorotyrosine have been detected in patients with a range of conditions, including:

Acute lung injury from chlorine gas exposure researchgate.net

Interstitial lung disease researcher.life

Chronic kidney disease and associated coronary artery disease nih.gov

Atherosclerosis nih.govmedchemexpress.com

Alzheimer's disease mdpi.com

Colorectal cancer mdpi.com